Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane
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Overview
Description
Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane: is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of sulfur and phosphorus atoms, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane typically involves the reaction of diethoxyphosphoryl chloride with sodium sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction can be represented as follows:
(C2H5O)2PCl+Na2S→(C2H5O)2P(S)SNa+NaCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophosphates.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphates.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Chemistry: Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds. It is also employed in the synthesis of organophosphorus compounds.
Biology: In biological research, this compound is used to study the interactions between sulfur and phosphorus-containing molecules and biological systems. It is also used in the development of novel biochemical assays.
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes, including polymerization and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane involves its ability to form stable complexes with metal ions and other molecules. The sulfur and phosphorus atoms in the compound can coordinate with metal centers, leading to the formation of stable complexes. These complexes can then participate in various catalytic and synthetic processes.
Comparison with Similar Compounds
- Sodium;diethoxy-phosphoryl-sulfide
- Sodium;diethoxy-thiophosphoryl-sulfide
- Sodium;diethoxy-sulfanyl-phosphane
Uniqueness: Sodium;diethoxy-sulfanylidene-sulfido-lambda5-phosphane is unique due to its specific arrangement of sulfur and phosphorus atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced catalytic properties and greater versatility in synthetic applications.
Properties
IUPAC Name |
sodium;diethoxy-sulfanylidene-sulfido-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2.Na/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDJTYSFCWVGS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)[S-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO2PS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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